molecular formula C34H44N2O7 B15141454 Akr1C3-IN-5

Akr1C3-IN-5

Cat. No.: B15141454
M. Wt: 592.7 g/mol
InChI Key: QQKRDIZITOZFMF-LVZFUZTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akr1C3-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The process may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Akr1C3-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation or reduction states of the compound, as well as substituted derivatives with altered chemical and biological properties .

Scientific Research Applications

Akr1C3-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Akr1C3-IN-5 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the enzyme’s ability to catalyze the reduction of steroid hormones and prostaglandins, leading to decreased levels of active androgens and estrogens. The compound also interferes with the signaling pathways regulated by AKR1C3, such as the androgen receptor and NF-κB pathways, thereby inhibiting tumor growth and metastasis .

Properties

Molecular Formula

C34H44N2O7

Molecular Weight

592.7 g/mol

IUPAC Name

benzyl 2-[[(E)-3-[4-acetyloxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C34H44N2O7/c1-24(2)15-18-28-22-26(16-19-30(28)42-25(3)37)17-20-31(38)36-29(32(39)41-23-27-12-8-7-9-13-27)14-10-11-21-35-33(40)43-34(4,5)6/h7-9,12-13,15-17,19-20,22,29H,10-11,14,18,21,23H2,1-6H3,(H,35,40)(H,36,38)/b20-17+

InChI Key

QQKRDIZITOZFMF-LVZFUZTISA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C

Origin of Product

United States

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